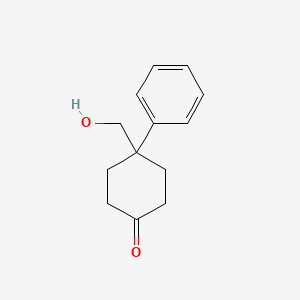

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDAAGLXLPQHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615414 | |

| Record name | 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51510-01-1 | |

| Record name | 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-4-phenylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Elaboration

The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one can be approached through several strategic pathways in organic synthesis. A plausible and efficient method involves the reduction of a precursor containing a carboxylic acid or ester group at the C4 position.

One potential synthetic route begins with the Michael addition of a phenyl group equivalent to a cyclohexenone derivative, followed by the introduction of a one-carbon unit at the 4-position. A more direct approach could involve the reduction of 4-formyl-4-phenylcyclohexan-1-one or a corresponding carboxylic acid derivative. For instance, the catalytic transfer hydrogenation of a suitable precursor could yield the desired hydroxymethyl group. mdpi.com The choice of reducing agent would be critical to selectively reduce the formyl or ester group without affecting the ketone.

Further elaboration of this compound can lead to a diverse array of derivatives. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The ketone can be protected to allow for selective reactions at the hydroxyl group, or it can be transformed into other functionalities such as an oxime or a hydrazone.

Reactivity and Mechanistic Pathways of 4 Hydroxymethyl 4 Phenylcyclohexan 1 One

Transformations Involving the Ketone Functionality

The carbonyl group of the cyclohexanone (B45756) ring is a primary site for chemical reactions, including nucleophilic additions and modifications at the adjacent α-carbons through enolate intermediates.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of 4-(hydroxymethyl)-4-phenylcyclohexan-1-one is electrophilic and susceptible to attack by various nucleophiles. nih.gov These reactions typically proceed via the formation of a tetrahedral intermediate. The stereochemical outcome of such additions can be influenced by the steric bulk of the substituents on the cyclohexanone ring. The presence of the bulky 4-phenyl and 4-hydroxymethyl groups can direct the approach of the nucleophile to the less hindered face of the carbonyl group.

Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol, 4-(hydroxymethyl)-4-phenylcyclohexan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of tertiary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin.

Acetal and Ketal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into a ketal, which serves as a common protecting group for the carbonyl functionality.

Alpha-Functionalization of the Cyclohexanone Ring

The α-positions (C-2 and C-6) of the cyclohexanone ring are activated by the adjacent carbonyl group and can undergo various functionalization reactions. For the parent compound, 4-phenylcyclohexanone (B41837), it has been shown to undergo ruthenium-catalyzed reactions with amines like tributylamine (B1682462) to yield α-alkylated products such as 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone. chemicalbook.com By analogy, this compound is expected to undergo similar α-alkylation reactions. Other α-functionalizations can include halogenation or hydroxylation under appropriate conditions.

Enolate Chemistry and Alkylation at the Cyclohexanone Alpha-Positions

The protons on the α-carbons (C-2 and C-6) of the cyclohexanone ring are acidic and can be removed by a base to form a nucleophilic enolate intermediate. wikipedia.orgmasterorganicchemistry.com The structure of this compound is symmetrical with respect to the carbonyl group, making the α-protons at C-2 and C-6 chemically equivalent.

The enolate can then react with various electrophiles, most notably alkyl halides, in an α-alkylation reaction. ubc.ca The stereochemistry of this alkylation is governed by kinetic versus thermodynamic control.

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) leads to the rapid deprotonation of the most accessible proton, forming the kinetic enolate. wikipedia.org

Thermodynamic Control: Using a weaker base at higher temperatures allows for equilibration, leading to the formation of the more stable, more substituted enolate. wikipedia.org

In the case of this compound, the two possible enolates (formed by deprotonation at C-2 or C-6) are degenerate. Alkylation of this enolate would introduce a substituent at the α-position. The stereochemical outcome of the alkylation is influenced by the existing stereocenter at C-4, with the electrophile generally approaching from the less sterically hindered face of the planar enolate. ubc.ca

| Reaction Condition | Base | Expected Outcome |

| Kinetic Control | Lithium Diisopropylamide (LDA) at -78°C | Formation of the enolate by deprotonation at the C-2/C-6 position. |

| Thermodynamic Control | Weaker bases (e.g., NaH, alkoxides) at higher temperatures | Formation of the more stable enolate, which in this symmetrical case is the same as the kinetic enolate. |

| Alkylation | Enolate + Alkyl Halide (R-X) | Introduction of an alkyl group at the C-2 or C-6 position. |

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the electrophilic carbonyl carbon. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form an alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The ketone in this compound can be converted to an exocyclic methylene (B1212753) group (C=CH₂) using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org The Wittig reaction is generally tolerant of various functional groups, including the hydroxyl group present in the molecule. libretexts.org A similar reaction has been investigated for the related 4-phenylcyclohexanone. chemicalbook.com

| Reagent | Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(Hydroxymethyl)-4-phenyl-1-methylenecyclohexane |

| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 2-(4-(hydroxymethyl)-4-phenylcyclohexylidene)acetate |

Reactions at the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group (-CH₂OH) offers another site for chemical modification, primarily through oxidation.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The choice of oxidizing agent determines the extent of the oxidation.

Oxidation to Aldehyde: Mild oxidizing agents can selectively oxidize the primary alcohol to an aldehyde, yielding 4-formyl-4-phenylcyclohexan-1-one. Reagents suitable for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation. The synthesis of the related compound 4-formyl-4-phenylcyclohexanone has been documented, highlighting the accessibility of this aldehyde functional group. prepchem.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, resulting in 1-oxo-4-phenylcyclohexane-4-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄).

| Oxidizing Agent | Product | Functional Group Transformation |

| Pyridinium chlorochromate (PCC) | 4-formyl-4-phenylcyclohexan-1-one | Primary Alcohol → Aldehyde |

| Dess-Martin periodinane (DMP) | 4-formyl-4-phenylcyclohexan-1-one | Primary Alcohol → Aldehyde |

| Potassium permanganate (KMnO₄) | 1-oxo-4-phenylcyclohexane-4-carboxylic acid | Primary Alcohol → Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | 1-oxo-4-phenylcyclohexane-4-carboxylic acid | Primary Alcohol → Carboxylic Acid |

Etherification and Esterification Reactions

The primary alcohol of this compound serves as a versatile handle for ether and ester formation, common strategies for introducing new functional groups or protecting the hydroxyl moiety.

Etherification: The conversion of the hydroxymethyl group to an ether can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes an SN2 reaction with an alkyl halide to yield the ether. The choice of base and solvent is crucial to ensure efficient conversion without promoting side reactions.

Esterification: The formation of an ester from the hydroxymethyl group is typically accomplished via reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The most direct method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). youtube.comresearchgate.net This is an equilibrium-driven process, and the removal of water is often necessary to drive the reaction to completion. youtube.com Alternatively, for a more rapid and irreversible reaction, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine.

| Reaction Type | Reagent | Product |

| Etherification | 1. NaH2. CH₃I | 4-(Methoxymethyl)-4-phenylcyclohexan-1-one |

| Etherification | 1. NaH2. CH₃CH₂Br | 4-(Ethoxymethyl)-4-phenylcyclohexan-1-one |

| Esterification | CH₃COOH, H₂SO₄ | 4-((Acetyloxy)methyl)-4-phenylcyclohexan-1-one |

| Esterification | C₆H₅COCl, Pyridine | 4-(((Benzoyl)oxy)methyl)-4-phenylcyclohexan-1-one |

Halogenation and Subsequent Substitution Reactions

The hydroxyl group can be converted into a good leaving group by replacing it with a halogen atom. This transformation opens up pathways for a wide range of nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are commonly employed to convert primary alcohols into the corresponding alkyl halides.

Once the 4-(halomethyl)-4-phenylcyclohexan-1-one is formed, the halide can be displaced by a variety of nucleophiles. This allows for the introduction of nitrogen (amines, azides), sulfur (thiols), and carbon (cyanides) nucleophiles, significantly expanding the synthetic utility of the parent compound. These reactions typically proceed via an SN2 mechanism, given the primary nature of the carbon center.

| Halogenating Agent | Intermediate Product | Nucleophile (Nu⁻) | Final Product |

| SOCl₂ | 4-(Chloromethyl)-4-phenylcyclohexan-1-one | CN⁻ | 4-(Cyanomethyl)-4-phenylcyclohexan-1-one |

| PBr₃ | 4-(Bromomethyl)-4-phenylcyclohexan-1-one | N₃⁻ | 4-(Azidomethyl)-4-phenylcyclohexan-1-one |

| SOCl₂ | 4-(Chloromethyl)-4-phenylcyclohexan-1-one | CH₃S⁻ | 4-((Methylthio)methyl)-4-phenylcyclohexan-1-one |

| PBr₃ | 4-(Bromomethyl)-4-phenylcyclohexan-1-one | NH₃ | 4-(Aminomethyl)-4-phenylcyclohexan-1-one |

Dehydration and Elimination Pathways

Under strong acidic conditions and heat, the hydroxymethyl group can be eliminated through a dehydration reaction to form an alkene. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination of water can proceed through either an E1 or E2 mechanism, depending on the specific reaction conditions. Given that a primary carbocation is unstable, an E2-like pathway is often favored. The product of this reaction is 4-methylene-1-phenylcyclohexanone, featuring an exocyclic double bond.

| Catalyst | Temperature | Product |

| Concentrated H₂SO₄ | High | 4-Methylene-1-phenylcyclohexanone |

| H₃PO₄ | High | 4-Methylene-1-phenylcyclohexanone |

| Al₂O₃ | High | 4-Methylene-1-phenylcyclohexanone |

Transformations of the Phenyl Substituent

Aromatic Electrophilic and Nucleophilic Substitutions

Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro derivatives.

Nucleophilic aromatic substitution (SNAr) on the unmodified phenyl ring is generally not feasible. This type of reaction requires the presence of strong electron-withdrawing groups (like a nitro group) conjugated to a leaving group (like a halide) on the aromatic ring, none of which are present in the parent molecule. researchgate.net

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-(Hydroxymethyl)-4-(4-nitrophenyl)cyclohexan-1-one |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)-4-(hydroxymethyl)cyclohexan-1-one |

| Sulfonation | Fuming H₂SO₄ | 4-(4-(Hydroxymethyl)-1-oxocyclohexyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(4-Acetylphenyl)-4-(hydroxymethyl)cyclohexan-1-one |

Ring Transformations of the Cyclohexanone Core

Oxidative Cleavage Reactions

The cyclohexanone core can undergo ring-opening reactions through oxidative cleavage. A prominent example of such a transformation is the Baeyer-Villiger oxidation. This reaction involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a cyclic ester (a lactone).

For an unsymmetrical ketone like this compound, the oxygen atom is inserted regioselectively. The migratory aptitude of the adjacent carbon groups determines the product; tertiary alkyl groups migrate in preference to secondary alkyl groups. In this case, both carbons adjacent to the carbonyl are secondary. However, the C4 carbon is quaternary and substituted with electron-donating alkyl groups and a phenyl group, which influences the stability of the potential transition states. The most likely outcome is the formation of a seven-membered lactone (an oxepan-2-one derivative). Other powerful oxidative conditions can lead to the cleavage of the C-C sigma bond, representing an advanced synthetic strategy. nih.gov

| Oxidizing Agent | Reaction Type | Product |

| m-CPBA | Baeyer-Villiger Oxidation | 5-(Hydroxymethyl)-5-phenyloxepan-2-one |

| Peroxyacetic acid | Baeyer-Villiger Oxidation | 5-(Hydroxymethyl)-5-phenyloxepan-2-one |

| Potassium persulfate | Baeyer-Villiger Oxidation | 5-(Hydroxymethyl)-5-phenyloxepan-2-one |

Ring Expansion and Contraction Methodologies

The inherent strain and structural arrangement of the cyclohexanone ring in this compound, coupled with the presence of a reactive hydroxymethyl group at a quaternary center, provides a foundation for exploring various ring expansion and contraction methodologies. While specific studies on this exact molecule are not extensively documented, its reactivity can be predicted based on well-established rearrangement reactions of analogous β-amino alcohols and related cyclic ketones.

A primary pathway for the ring expansion of this compound involves its conversion to a β-amino alcohol, followed by a Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgsynarchive.comd-nb.infoorganicreactions.orgnumberanalytics.com This classical homologation reaction is a reliable method for the one-carbon ring expansion of cyclic ketones. d-nb.info The process would commence with the transformation of the hydroxymethyl group into an aminomethyl group. This can be achieved through a two-step sequence involving tosylation of the alcohol followed by nucleophilic substitution with an amine source, or via a Mitsunobu reaction followed by reduction.

Upon successful synthesis of the requisite 1-(aminomethyl)-4-phenylcyclohexan-1-ol intermediate, treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a protic acid) would induce diazotization of the primary amine. wikipedia.orgwikipedia.org The resulting diazonium salt is an excellent leaving group, and its departure as nitrogen gas generates a primary carbocation. This unstable intermediate then undergoes a rapid rsc.orgnih.gov-sigmatropic rearrangement.

In the context of this compound, two distinct pathways for rearrangement exist, leading to two potential regioisomeric cycloheptanone (B156872) products. The migratory aptitude of the adjacent carbon atoms dictates the product distribution. The migration of the less substituted C-2 carbon would lead to the formation of 5-phenylcycloheptan-1-one. Conversely, migration of the quaternary C-4 carbon, influenced by the presence of the phenyl group, could also occur, though it is generally less favored sterically. The regioselectivity of the Tiffeneau-Demjanov rearrangement is influenced by both steric and electronic factors, with a general preference for the migration of the less substituted carbon. d-nb.info

A hypothetical reaction scheme for the Tiffeneau-Demjanov ring expansion is presented below:

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Description |

| 1 | This compound | 1. TsCl, Pyridine; 2. NaN3; 3. LiAlH4, THF | 1-(Aminomethyl)-4-phenylcyclohexan-1-ol | Conversion of the hydroxymethyl group to an aminomethyl group. |

| 2 | 1-(Aminomethyl)-4-phenylcyclohexan-1-ol | NaNO2, HCl (aq.), 0-5 °C | Diazonium salt intermediate | Diazotization of the primary amine. |

| 3 | Diazonium salt intermediate | Rearrangement | Carbocation intermediate | Loss of N2 to form a primary carbocation. |

| 4 | Carbocation intermediate | rsc.orgnih.gov-shift | 5-Phenylcycloheptan-1-one | Ring expansion via migration of the adjacent carbon. |

While ring expansion is a more probable transformation for this system, ring contraction methodologies, although less common for this specific substitution pattern, could potentially be explored through photochemical rearrangements, which are known to induce complex skeletal reorganizations in cyclic ketones.

Stereochemical Aspects and Conformational Analysis of 4 Hydroxymethyl 4 Phenylcyclohexan 1 One

Stereoisomerism and Chirality Considerations for the Quaternary Center

The C4 carbon atom of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is a quaternary carbon, as it is bonded to four other carbon atoms. More significantly, it is a stereocenter (or chiral center) because it is attached to four different groups: a phenyl group, a hydroxymethyl group, and two distinct carbon pathways within the cyclohexane (B81311) ring (C3 and C5). The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-4-(Hydroxymethyl)-4-phenylcyclohexan-1-one and (S)-4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

These enantiomers will have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in equal and opposite directions. Their chemical reactivity will be identical in an achiral environment but can differ significantly in the presence of other chiral molecules, such as enzymes or chiral catalysts. The synthesis of this compound from achiral starting materials without the use of a chiral influence will result in a racemic mixture, an equal mixture of both enantiomers.

Cyclohexane Ring Conformations and Chair-Boat Interconversions

The cyclohexane ring is not planar and exists in a variety of puckered conformations to relieve angle and torsional strain. The most stable conformation is the chair form, which has all C-C-C bond angles close to the ideal tetrahedral angle of 109.5° and all adjacent C-H bonds in a staggered arrangement. The cyclohexane ring can undergo a conformational change known as a ring flip or chair-chair interconversion. masterorganicchemistry.com

During this process, the ring passes through several higher-energy conformations, including the half-chair, the twist-boat, and the boat conformation. libretexts.org The boat conformation is less stable than the chair due to torsional strain from eclipsing C-H bonds and steric strain from the "flagpole" interactions between hydrogens on C1 and C4. The twist-boat is a more stable intermediate between the chair and boat forms. libretexts.org The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For this compound, the presence of the bulky substituents at C4 will influence the energy landscape of this interconversion.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Steric and Electronic Effects of Substituents on Conformational Preferences

In a substituted cyclohexane, the chair conformation can exist in two forms, which are interconvertible through ring flipping. In these two chair forms, a substituent can occupy either an axial or an equatorial position. For 4,4-disubstituted cyclohexanes, one substituent will be in an axial-like position and the other in an equatorial-like position in each chair conformation. The conformational equilibrium will favor the chair form that minimizes steric interactions.

Influence of the Phenyl Group on Ring Conformation

The steric bulk of a substituent is often quantified by its A-value, which is the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. The phenyl group has a significant A-value, indicating it is a sterically demanding substituent. echemi.comstackexchange.com

In the case of this compound, the chair conformation where the larger phenyl group occupies the equatorial position and the smaller hydroxymethyl group is in the axial position would be expected to be more stable than the conformer where their positions are reversed. This preference minimizes the steric repulsion between the bulky phenyl group and the axial hydrogens on C2 and C6.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH3 (Methyl) | 1.7 |

| -OH (Hydroxy) | 0.9 |

| -CH2OH (Hydroxymethyl) | ~1.7 |

| -C6H5 (Phenyl) | 3.0 |

Role of the Hydroxymethyl Group in Intramolecular Interactions

The hydroxymethyl group, while sterically smaller than the phenyl group, introduces the possibility of intramolecular hydrogen bonding. The hydroxyl proton of the hydroxymethyl group can potentially form a hydrogen bond with the carbonyl oxygen at C1. nih.gov For this interaction to occur, the ring must adopt a conformation that brings these two groups into close proximity.

An intramolecular hydrogen bond could stabilize a conformation that might otherwise be sterically disfavored. For example, a conformation where the hydroxymethyl group is axial might be stabilized if it allows for a favorable hydrogen bond with the carbonyl group. This interaction would depend on the precise geometry of the ring and the rotational orientation of the hydroxymethyl group. The strength of such a hydrogen bond would be influenced by the solvent environment.

Diastereoselectivity in Synthetic Transformations

The synthesis of this compound or its reactions can exhibit diastereoselectivity, where one diastereomer is preferentially formed over another. A key example is the nucleophilic addition to the carbonyl group at C1. The two faces of the carbonyl group are diastereotopic due to the chirality at C4.

The Cieplak model proposes that the trajectory of nucleophilic attack is controlled by the stabilization of the transition state through hyperconjugation with adjacent anti-periplanar sigma bonds. wikipedia.org The conformation of the cyclohexane ring will determine which bonds are anti-periplanar to the forming bond with the nucleophile, thus influencing the diastereoselectivity of the reaction.

Anomeric and Stereoelectronic Effects in Substituted Cyclohexanones

The anomeric effect traditionally refers to the preference for an axial orientation of an electronegative substituent at the anomeric carbon in pyranose rings. wikipedia.org While this compound is a carbocycle and does not have a classic anomeric carbon, related stereoelectronic effects can still play a role in its conformational preferences and reactivity.

Stereoelectronic effects arise from the interactions between orbitals. In cyclohexanones, hyperconjugation, the interaction between filled and empty orbitals, can influence stability. For instance, the interaction between the sigma (σ) orbitals of the C-C or C-H bonds and the pi-star (π*) antibonding orbital of the carbonyl group can affect the energy of different conformations.

These effects can also influence the reactivity of the carbonyl group. For example, the alignment of the σ* orbital of an adjacent axial C-H bond with the π orbital of the carbonyl group is thought to facilitate enolization. The specific arrangement of the phenyl and hydroxymethyl groups at C4 will modulate the electronic environment of the cyclohexane ring and, consequently, its conformational behavior and the reactivity of the ketone functionality.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constant (J), arising from spin-spin coupling between neighboring protons, provides information about the dihedral angle between them, which is crucial for stereochemical assignments.

In a 4-substituted cyclohexanone (B45756), the ring can exist in two primary chair conformations. The substituents at the C4 position can be either axial or equatorial. The orientation of the protons on the cyclohexane ring, particularly those adjacent to the carbonyl group (C2 and C6) and those at C3 and C5, will have distinct chemical shifts and coupling patterns depending on the conformation.

For this compound, the analysis of coupling constants between the protons on the cyclohexane ring would be key. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a trans-diaxial relationship, whereas smaller coupling constants (2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships. This analysis helps in determining the preferred chair conformation and the relative stereochemistry of the substituents.

Due to the absence of published ¹H NMR data for this compound, the following table presents hypothetical data based on known spectral data for similar 4-substituted cyclohexanones, such as 4-phenylcyclohexanone (B41837), to illustrate the expected signals.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.40 | m | - |

| CH₂OH | 3.65 | s | - |

| H-2, H-6 (axial) | 2.50-2.65 | m | - |

| H-2, H-6 (equatorial) | 2.30-2.45 | m | - |

| H-3, H-5 (axial) | 2.00-2.15 | m | - |

| H-3, H-5 (equatorial) | 1.80-1.95 | m | - |

| OH | 1.70 | s (broad) | - |

This table is interactive. Users can sort and filter the data.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups). This technique is crucial for confirming the carbon framework of this compound.

The carbonyl carbon (C1) is expected to appear significantly downfield (around 210 ppm). The quaternary carbon (C4) bearing the phenyl and hydroxymethyl groups would be in the range of 70-80 ppm. The carbons of the phenyl group will show signals in the aromatic region (125-150 ppm), and the hydroxymethyl carbon would be around 65 ppm. The remaining methylene (B1212753) carbons of the cyclohexane ring (C2, C3, C5, C6) will appear in the aliphatic region (20-50 ppm). The precise chemical shifts can also provide subtle clues about the conformational preferences of the ring. For example, carbons in a more sterically compressed environment (e.g., bearing an axial substituent) often show a slight upfield shift (γ-gauche effect). nih.gov

The following table shows the expected ¹³C NMR chemical shifts for this compound, based on data from analogous structures. chemicalbook.com

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| C=O (C1) | ~211 |

| Phenyl C (quaternary) | ~145 |

| Phenyl CH | ~128 |

| Phenyl CH | ~127 |

| Phenyl CH | ~126 |

| C4 (quaternary) | ~75 |

| CH₂OH | ~68 |

| C2, C6 | ~38 |

| C3, C5 | ~30 |

This table is interactive. Users can sort and filter the data.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal the coupling network within the cyclohexane ring, for example, showing cross-peaks between the protons at C2 and C3, and C5 and C6. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of which protons are attached to which carbons. For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~68 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.com This is particularly useful for connecting different spin systems and for identifying quaternary carbons. For instance, the protons of the hydroxymethyl group should show a correlation to the quaternary carbon C4, and the protons on the phenyl ring would show correlations to the quaternary carbon of the phenyl group and to C4.

Together, these 2D NMR experiments provide a detailed map of the molecular structure, confirming the connectivity of the entire molecule.

The cyclohexane ring is not static and undergoes a rapid "chair-chair" interconversion at room temperature. nih.gov In this process, axial substituents become equatorial and vice versa. Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study such conformational exchange processes.

For this compound, the two chair conformers may not be of equal energy. At room temperature, the interconversion is usually fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, this exchange can be slowed down. At a certain temperature, known as the coalescence temperature, the signals for the individual conformers begin to broaden and merge. At even lower temperatures (the slow-exchange regime), separate signals for each conformer might be observed.

By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process, providing valuable information about the conformational dynamics and the relative stability of the different conformers. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula of a compound, as each formula has a unique exact mass.

For this compound, the molecular formula is C₁₃H₁₆O₂. The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element.

Calculation of Theoretical Exact Mass for C₁₃H₁₆O₂:

13 x ¹²C = 13 x 12.000000 = 156.000000

16 x ¹H = 16 x 1.007825 = 16.125200

2 x ¹⁶O = 2 x 15.994915 = 31.989830

Total Exact Mass = 204.115030 u

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a pivotal analytical technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (molecular weight: 204.26 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M•+) and a series of characteristic fragment ions. The fragmentation pathways are dictated by the presence of the cyclic ketone, phenyl, and hydroxymethyl functional groups.

The molecular ion peak (M•+) for this compound is expected at an m/z of 204. The stability of the aromatic ring generally ensures that the molecular ion is of significant intensity. whitman.edulibretexts.org The subsequent fragmentation would likely proceed through several established pathways for ketones, alcohols, and aromatic compounds.

A primary fragmentation mechanism for cyclic ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.edu For cyclohexanone and its derivatives, this can lead to a complex series of ring-opening and subsequent cleavage events. A characteristic fragment for the cyclohexanone ring structure is often observed at m/z 55. whitman.eduthieme-connect.de

Other significant fragmentation patterns arise from the cleavage of the substituents from the quaternary carbon:

Loss of a hydroxymethyl radical (•CH₂OH): This cleavage results in a fragment ion at m/z 173 (M - 31).

Loss of a phenyl radical (•C₆H₅): This leads to a fragment at m/z 127 (M - 77). The charge is retained by the cyclohexanone portion of the molecule.

Formation of the tropylium (B1234903) ion: Alkyl-substituted benzene (B151609) rings commonly rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91. whitman.edu

Loss of water (H₂O): The presence of the hydroxyl group makes the loss of a neutral water molecule a probable event, leading to a peak at m/z 186 (M - 18). whitman.edu

These predicted fragmentation patterns provide a veritable fingerprint for the identification and structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 204 | [C₁₃H₁₆O₂]⁺ | - |

| 186 | [C₁₃H₁₄O]⁺ | H₂O |

| 173 | [C₁₂H₁₃O]⁺ | •CH₂OH |

| 127 | [C₇H₁₁O₂]⁺ | •C₆H₅ |

| 91 | [C₇H₇]⁺ | C₆H₉O₂ |

| 77 | [C₆H₅]⁺ | C₇H₁₁O₂ |

| 55 | [C₃H₃O]⁺ | C₁₀H₁₃O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks are associated with the carbonyl (C=O) group of the ketone, the hydroxyl (O-H) group of the alcohol, and the various C-H and C=C bonds of the aliphatic ring and aromatic systems.

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. libretexts.org

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the cyclohexanone ring are expected in the 3000-2850 cm⁻¹ region. libretexts.orgpressbooks.pub

C=O Stretch: Saturated six-membered cyclic ketones, such as cyclohexanone, display a strong, sharp carbonyl stretching absorption at approximately 1715 cm⁻¹. orgchemboulder.comopenstax.orglibretexts.org The absence of direct conjugation with the phenyl ring means the absorption is not significantly shifted to a lower frequency. orgchemboulder.com

C=C Stretch (Aromatic): The presence of the phenyl group will give rise to one or more medium to weak absorption bands in the 1600-1450 cm⁻¹ region, corresponding to carbon-carbon stretching vibrations within the aromatic ring. pressbooks.pub

C-O Stretch: The stretching vibration of the C-O single bond in the hydroxymethyl group is expected to produce a strong peak in the 1200-1000 cm⁻¹ range.

The combination of these characteristic peaks in an IR spectrum allows for the unambiguous confirmation of the principal functional groups within the this compound structure.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3600-3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |

| 3000-2850 | C-H (Aliphatic) | Stretching | Strong |

| ~1715 | C=O (Ketone) | Stretching | Strong, Sharp |

| 1600-1450 | C=C (Aromatic) | Stretching | Medium to Weak |

| 1200-1000 | C-O (Alcohol) | Stretching | Strong |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported in the searched crystallographic databases, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. Should a suitable single crystal be obtained, this technique would provide invaluable data on its molecular geometry and intermolecular interactions.

A crystallographic analysis would yield a detailed geometric profile of the molecule. nih.gov Key parameters of interest would include:

Bond Lengths: The precise lengths of the C=O bond (typically ~1.21 Å for ketones), the C-O bond of the alcohol, the C-C bonds within the phenyl ring (averaging ~1.39 Å), and the C-C single bonds of the cyclohexanone ring. Any deviations from standard values could indicate electronic or steric effects.

Bond Angles: The analysis would reveal the bond angles within the cyclohexanone ring, which would confirm its conformation. For instance, in a chair conformation, the angles would be close to the ideal tetrahedral angle of 109.5°. The geometry around the sp²-hybridized carbonyl carbon and the quaternary sp³-hybridized carbon bearing the phenyl and hydroxymethyl groups would also be precisely determined.

Torsion Angles: These angles define the conformation of the cyclohexanone ring. Analysis of the endocyclic torsion angles would definitively establish whether the ring adopts a chair, boat, or twisted-boat conformation in the solid state, which is crucial for understanding its reactivity and interactions. researchgate.netresearchgate.net The orientation of the axial and equatorial substituents would also be unequivocally determined.

The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, the concept of absolute stereochemistry does not apply. The crystal would be expected to crystallize in a centrosymmetric space group.

For derivatives of this compound that are chiral, X-ray crystallography would be the gold standard for determining stereochemistry. The technique provides an unambiguous determination of the relative arrangement of atoms and substituents in space. For chiral molecules that crystallize in a non-centrosymmetric space group, the use of anomalous dispersion, typically with copper radiation, can be employed to determine the absolute configuration of the stereocenters without the need for a heavy atom. nih.gov This would be critical in the characterization of any chiral derivatives synthesized from the parent compound.

Mentioned Chemical Compounds

Retrosynthetic Analysis and Key Disconnection Strategies for the Cyclohexanone (B45756) Framework

A retrosynthetic analysis of 4-(hydroxymethyl)-4-phenylcyclohexan-1-one reveals several possible disconnection points. The primary bond formations to consider are the creation of the C4-phenyl bond, the C4-hydroxymethyl bond, and the formation of the cyclohexanone ring itself.

One logical disconnection is at the C4-phenyl bond, suggesting a precursor such as a 4-(hydroxymethyl)cyclohexanone (B156097) derivative that can undergo arylation. This leads to a key intermediate where the hydroxymethyl group is already in place. A further disconnection of the hydroxymethyl group could lead back to a 4-phenylcyclohexanone-4-carboxylic acid derivative, which could be reduced.

Alternatively, a disconnection of the C4-hydroxymethyl bond points towards a 4-phenylcyclohexanone (B41837) precursor that can be hydroxymethylated. This approach hinges on the feasibility of introducing a hydroxymethyl group at a sterically hindered quaternary carbon.

A more fundamental disconnection involves breaking the cyclohexanone ring itself. This could involve a Michael-type addition followed by an intramolecular aldol (B89426) condensation or a Diels-Alder reaction to construct the six-membered ring with the desired substitution pattern.

Construction of the 4-Phenylcyclohexanone Core

The 4-phenylcyclohexanone core is a crucial structural motif, and its synthesis has been approached in several ways. One common method involves the catalytic hydrogenation of the corresponding substituted phenols. However, for a 4,4-disubstituted pattern, this is not a direct route.

More relevant to the target molecule is the construction of a 4,4-disubstituted cyclohexanone. Cascade reactions, such as a Michael-aldol domino reaction, can be employed to rapidly assemble polyfunctional cyclohexanones. nih.gov These reactions often offer good control over the stereochemistry of the newly formed chiral centers.

Achieving stereoselectivity in the synthesis of highly substituted cyclohexanones is a significant challenge. Diastereoselective approaches often rely on substrate control or the use of chiral catalysts. For instance, organocatalyzed Michael-aldol domino reactions have been shown to produce cyclohexanone products with excellent diastereoselectivity. nih.gov The stereochemistry can be influenced by the choice of catalyst and reaction conditions, allowing for the selective formation of one diastereomer over others. While the target molecule is achiral, stereoselective methods are crucial when considering the synthesis of chiral derivatives.

Introduction and Functionalization of the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group at the C4 position is a critical step. This can be approached through direct hydroxymethylation or by the reduction of a carbonyl precursor.

Direct α-hydroxymethylation of ketones can be achieved under various conditions. An environmentally benign electrochemical approach has been developed for the α-hydroxymethylation of ketones using N,N-dimethylformamide as the carbon source. rsc.org However, these methods typically occur at an enolizable α-position and are not directly applicable to the formation of a quaternary center. The introduction of a hydroxymethyl group at a fully substituted α-carbon of a ketone is a more formidable challenge due to steric hindrance and the lack of an enolizable proton. Alternative strategies might involve the use of a formaldehyde (B43269) equivalent with a pre-formed enolate of a suitable precursor.

A more viable strategy for introducing the hydroxymethyl group is through the reduction of a precursor containing a carbonyl group at the C4 position, such as an ester or a carboxylic acid. For example, a 4-phenylcyclohexanone-4-carboxylic acid ester could be a key intermediate. The ester group can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This two-step process of introducing a carboxyl group followed by reduction is a common and reliable method for the synthesis of hydroxymethyl groups.

| Precursor Functional Group | Reducing Agent | Product Functional Group |

| Carboxylic Acid | LiAlH₄, BH₃ | Primary Alcohol |

| Ester | LiAlH₄, DIBAL-H | Primary Alcohol |

| Aldehyde | NaBH₄, LiAlH₄ | Primary Alcohol |

This table outlines common reducing agents for the conversion of carbonyl-containing functional groups to a primary alcohol.

Palladium-Catalyzed Coupling Reactions in Phenyl Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a key strategy for the introduction of the phenyl group onto the cyclohexanone framework. The α-arylation of ketones is a well-established method that can be used to create the C4-phenyl bond. organic-chemistry.orgresearchgate.net

This reaction typically involves the coupling of an aryl halide or triflate with a ketone enolate in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a potential route would involve the α-arylation of a 4-hydroxymethylcyclohexanone derivative. However, the presence of the hydroxyl group might require protection prior to the coupling reaction.

An alternative palladium-catalyzed approach involves the α-arylation of an ester, followed by decarboxylation to yield a 4-arylcyclohexanone. nih.gov This strategy could be adapted to introduce the phenyl group at the C4 position.

| Catalyst System | Substrates | Key Features |

| Pd(OAc)₂ / n-BuPAd₂ | Ketones and Chloroarenes | Allows for mono- or diarylation depending on conditions. researchgate.net |

| Palladium complexes with hindered phosphine (B1218219) ligands | Ketones and Aryl Halides | Effective for a wide range of substrates. organic-chemistry.org |

| Palladium-catalyzed ester α-arylation | Esters and Heteroaryl Halides | Followed by decarboxylation to yield the ketone. nih.gov |

This table summarizes selected palladium-catalyzed systems for the α-arylation of carbonyl compounds.

Total Synthesis of Complex Molecules Incorporating the this compound Scaffold

The utility of a chemical scaffold is often demonstrated through its incorporation into the total synthesis of complex natural products or medicinally relevant molecules. A diligent search for such applications of the this compound scaffold has yielded no results. This indicates that, to date, this particular structural motif has not been reported as a key building block or intermediate in the synthesis of more elaborate molecular architectures.

The unique 4,4-disubstitution pattern, featuring both a phenyl and a hydroxymethyl group, could potentially offer interesting stereochemical and functional handles for further chemical manipulation. However, without concrete examples from the literature, any discussion of its potential in total synthesis remains purely conjectural.

Data on Total Synthesis Applications

As no instances of the use of this compound in total synthesis have been found, a data table summarizing target molecules and synthetic contributions cannot be generated.

Theoretical and Computational Investigations of 4 Hydroxymethyl 4 Phenylcyclohexan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine molecular systems. wavefun.com These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, allowing for the accurate prediction of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. chemrxiv.org This method is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-(hydroxymethyl)-4-phenylcyclohexan-1-one, DFT calculations would identify the lowest energy conformation by exploring the potential energy surface, considering factors like the orientation of the phenyl and hydroxymethyl groups relative to the cyclohexane (B81311) ring.

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measure of molecular polarity |

While DFT is highly efficient, ab initio methods offer a pathway to even greater accuracy, albeit at a higher computational expense. wavefun.com Methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Singles and Doubles (QCISD) provide a more rigorous treatment of electron correlation—the interactions between electrons that DFT approximates.

For this compound, these high-level calculations are particularly useful for obtaining precise energetic data. They can be employed to calculate the relative energies of different conformers with a high degree of confidence, helping to resolve small energy differences that might be ambiguous at the DFT level. researchgate.net This is crucial for accurately determining the equilibrium populations of various conformers and for calculating precise activation energies for chemical reactions.

Conformational Energy Profiling and Potential Energy Surface Analysis

The cyclohexane ring of this compound is not static; it can adopt several conformations, most notably the chair, boat, and twist-boat forms. The presence of bulky substituents—the phenyl and hydroxymethyl groups—at the C4 position significantly influences the conformational preferences.

Computational methods are used to perform a systematic search of the molecule's conformational space. By rotating key dihedral angles and calculating the energy at each point, a potential energy surface (PES) can be constructed. This surface reveals the energies of all possible conformations, identifying the low-energy valleys that correspond to stable conformers and the saddle points that represent the transition states between them. researchgate.net For this molecule, a key question is the relative stability of conformers with the phenyl group in an axial versus an equatorial position. Generally, bulky groups prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). youtube.com Computational analysis can quantify this energy difference, providing a detailed understanding of the molecule's structural dynamics.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. rsc.org For this compound, potential reactions include the reduction of the ketone, nucleophilic addition to the carbonyl group, or reactions involving the hydroxyl group.

By modeling the interaction of the molecule with various reagents, computational methods can map out the entire reaction coordinate. This involves identifying all intermediates and, crucially, locating the transition state (TS)—the highest energy point along the reaction path. researchgate.net The structure of the TS provides critical information about the geometry of the reacting species at the point of maximum energy. Calculating the energy difference between the reactants and the TS yields the activation energy barrier, a key determinant of the reaction rate. These computational discoveries provide mechanistic insights that are often difficult to obtain experimentally. rsc.orgchemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most common and useful. The prediction of ¹H and ¹³C NMR spectra can aid in the structural confirmation of this compound and the assignment of experimental signals. liverpool.ac.uk

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. mdpi.com The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. By calculating the NMR spectra for different low-energy conformers, it is possible to obtain a weighted average spectrum that can be directly compared with experimental data. rsc.org

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.2 - 7.4 | Multiplet |

| Hydroxymethyl (-CH₂OH) | 3.6 | Singlet/Doublet |

| Hydroxyl (-OH) | ~2.0 (variable) | Singlet (broad) |

| Cyclohexane (-CH₂- adjacent to C=O) | 2.3 - 2.5 | Multiplet |

| Cyclohexane (-CH₂- adjacent to C(Ph)(CH₂OH)) | 1.8 - 2.0 | Multiplet |

Analysis of Intermolecular and Intramolecular Interactions

The behavior of this compound, particularly in the solid state or in solution, is governed by a network of non-covalent interactions. These can be both within a single molecule (intramolecular) and between different molecules (intermolecular).

Computational analysis can identify and quantify these subtle forces. Intramolecularly, there is a possibility of a weak hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group, which could influence the molecule's preferred conformation. Intermolecularly, the hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to the formation of dimers or larger aggregates in the condensed phase. Additionally, the phenyl rings can engage in π-π stacking interactions.

Techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) are used to study these interactions. nih.gov NBO analysis can reveal charge transfer between orbitals indicative of hydrogen bonding, while AIM theory can identify bond critical points between interacting atoms, providing evidence for and characterizing the strength of these non-covalent bonds. nih.gov Hirshfeld surface analysis is another powerful tool that visually maps intermolecular contacts in a crystal structure, quantifying the contribution of different types of interactions. mdpi.com

Applications of 4 Hydroxymethyl 4 Phenylcyclohexan 1 One in Complex Organic Synthesis

Precursor for Spirocyclic and Fused-Ring Systems

No documented synthetic routes using 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one as a precursor for the construction of spirocyclic or fused-ring systems were found in the surveyed literature. The bifunctional nature of the molecule, containing both a ketone and a hydroxyl group, presents theoretical possibilities for intramolecular cyclization reactions to form such complex ring systems. For instance, the ketone could be converted into a reactive intermediate that subsequently reacts with the hydroxyl group or a derivative thereof. However, no published research demonstrates the practical application of these theoretical pathways for this particular compound.

Role in the Synthesis of Scaffolds for Material Science Research

The application of this compound in the synthesis of scaffolds for material science research is not described in the available literature. While substituted cyclohexanone (B45756) and phenyl-containing molecules can be used in the development of liquid crystals, polymers, or other advanced materials, there is no evidence to suggest that this compound has been specifically employed for these purposes. Research in this area tends to focus on other 4-substituted cyclohexanone derivatives with different functionalities tailored for specific material properties.

Development of Novel Reaction Methodologies Utilizing its Unique Functionality

No novel reaction methodologies have been reported that specifically utilize the unique combination of functional groups present in this compound. The development of new synthetic methods often involves exploiting the reactivity of specific structural motifs. While the 1,4-disubstituted cyclohexanone framework with a hydroxymethyl and a phenyl group at the same position is a distinct chemical entity, it has not been the subject of any published studies focused on developing new synthetic transformations.

Q & A

Q. What are the recommended methods for synthesizing 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one in high yield?

- Methodological Answer : The synthesis can be optimized using hydroxyalkylation or Friedel-Crafts acylation strategies. For example, a two-step approach may involve:

Cyclohexanone functionalization : Introduce the phenyl group via electrophilic aromatic substitution using a Lewis acid catalyst (e.g., AlCl₃) .

Hydroxymethylation : Employ formaldehyde or paraformaldehyde under basic conditions (e.g., K₂CO₃) to add the hydroxymethyl group.

Critical parameters include temperature control (60–80°C) and inert atmosphere to minimize side reactions. Yield improvements (>75%) are achievable via iterative solvent screening (e.g., THF or DMF) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. The phenyl group’s aromatic protons (δ 7.2–7.5 ppm) and hydroxymethyl protons (δ 3.5–4.0 ppm) should be distinct. Coupling constants in ¹H NMR help identify cyclohexanone ring conformation (chair vs. boat) .

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguity, particularly for the cyclohexanone ring’s chair conformation and substituent spatial arrangement .

Q. How can researchers address solubility challenges during purification of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., ethyl acetate or acetone) for recrystallization. Mixed solvents (e.g., hexane:ethyl acetate gradients) improve solubility .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7 ratio) effectively separates polar byproducts .

- Derivatization : Temporarily protect the hydroxymethyl group (e.g., acetylation) to reduce polarity, followed by deprotection post-purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity in the synthesis of this compound?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity during hydroxymethylation. For example, using (R)-BINOL in THF at -20°C achieves >90% enantiomeric excess (ee) .

- Temperature and Solvent Effects : Lower temperatures (-10°C to 0°C) favor kinetic control, reducing diastereomer formation. Polar solvents (e.g., DCM) stabilize transition states .

- Byproduct Analysis : Monitor diastereomers via HPLC with a chiral column (e.g., Chiralpak IA) to refine conditions .

Q. What strategies are effective in resolving conflicting NMR data when analyzing substituted cyclohexanone derivatives?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detect conformational equilibria (e.g., ring-flipping) by variable-temperature NMR. For example, coalescence temperatures (Tc) reveal activation energies for chair-chair interconversion .

- 2D NMR Techniques : COSY and NOESY correlations clarify substituent proximity. NOE interactions between hydroxymethyl and phenyl protons confirm cis/trans configurations .

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to resolve ambiguities .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., Grignard reagents) using Gaussian or ORCA software. Focus on Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, water solvation shells may stabilize intermediates in aqueous conditions .

- Machine Learning : Train models on existing cyclohexanone reaction datasets to predict yields and side products under varying conditions (e.g., temperature, catalysts) .

Data Contradiction Analysis

- Case Study : Discrepancies in reported melting points for similar compounds (e.g., 4-Hydroxy-4-methylcyclohexanone vs. target compound):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.